![molecular formula C15H18N4O3S B2849696 1,3-Dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 899941-15-2](/img/structure/B2849696.png)

1,3-Dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[2,3-d]pyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

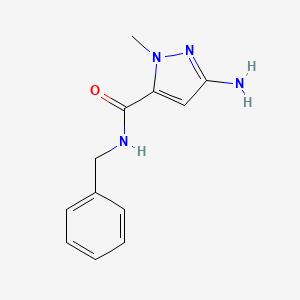

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a pyrido[2,3-d]pyrimidine-2,4-dione moiety, which is a bicyclic structure with a pyrimidine ring fused to a pyridine ring .

Molecular Structure Analysis

The pyrrolidine ring in the compound is likely to contribute to the stereochemistry of the molecule . The sp3 hybridization of the ring allows for efficient exploration of the pharmacophore space .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Novel Multicomponent Synthesis

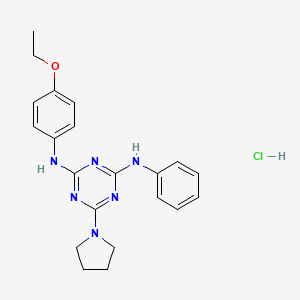

An efficient synthesis of pyridine-pyrimidines derivatives, utilizing a multicomponent reaction catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, has been demonstrated. This synthesis approach offers advantages in terms of catalyst reusability, solvent-free conditions, and high yields, highlighting its utility in creating complex heterocyclic compounds (Rahmani et al., 2018).

Ionic Liquid Catalysis

The use of novel ionic liquids as catalysts for synthesizing heterocyclic compounds, such as pyrido[2,3-d]pyrimidines, is another area of research. These methods emphasize the role of sustainable and reusable catalysts in facilitating the synthesis of complex molecules, contributing to green chemistry practices (Moosavi‐Zare et al., 2013).

Biological and Optical Applications

Cytotoxic Activity

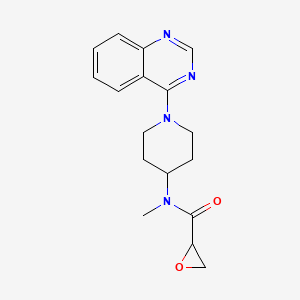

Derivatives of pyrido[2,3-d]pyrimidine have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. The structural variation, particularly the substitution at the pyrimidine ring, plays a crucial role in determining the biological activity of these compounds. This research underscores the potential of pyrido[2,3-d]pyrimidine derivatives in drug discovery and development for cancer therapy (Stolarczyk et al., 2018).

Optical and Nonlinear Optical Properties

The design and synthesis of pyrimidine-phthalimide derivatives have been explored for their photophysical properties and potential applications in pH sensing. These studies highlight the versatility of pyrido[2,3-d]pyrimidine frameworks in developing materials with specific optical properties, contributing to advancements in sensor technologies and optical devices (Yan et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-17-13-12(14(21)18(2)15(17)22)10(5-6-16-13)23-9-11(20)19-7-3-4-8-19/h5-6H,3-4,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTLCPQRLIORBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2849616.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2849619.png)

![8-(sec-butyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2849624.png)

![1-[(Tert-butoxy)carbonyl]-4,4-dimethylpiperidine-3-carboxylic acid](/img/structure/B2849625.png)

![7-hydroxy-N-(4-methoxyphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2849633.png)

![Methyl 4-[[5-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate](/img/structure/B2849634.png)